molecular formula C20H16N6O4 B2596213 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872591-01-0

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2596213
CAS No.: 872591-01-0
M. Wt: 404.386
InChI Key: FUZBVIXDXVLCKG-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that features a benzodioxole ring, a triazolopyrimidine core, and a methylphenyl group

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole ring, followed by the construction of the triazolopyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, possibly acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with similar compounds such as:

    N-(2H-1,3-benzodioxol-5-yl)-4-bromobenzamide: This compound features a bromobenzamide group instead of the triazolopyrimidine core.

    N-(2H-1,3-benzodioxol-5-yl)-3-bromobenzamide: Similar to the previous compound but with a different substitution pattern.

    (6-Bromo-1,3-benzodioxol-5-yl)acetic acid: This compound has a simpler structure with an acetic acid group. The uniqueness of this compound lies in its complex structure, which may confer specific properties and activities not found in simpler analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-12-3-2-4-14(7-12)26-19-18(23-24-26)20(28)25(10-21-19)9-17(27)22-13-5-6-15-16(8-13)30-11-29-15/h2-8,10H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBVIXDXVLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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